molecular formula C15H22O3 B100600 Myoporone CAS No. 19479-15-3

Myoporone

Cat. No.: B100600
CAS No.: 19479-15-3
M. Wt: 250.33 g/mol
InChI Key: IUEKVLLAZUXWTL-LBPRGKRZSA-N
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Description

Myoporone is a natural product found in Eremophila deserti, Eremina, and other organisms with data available.

Scientific Research Applications

Terpenoid Chemistry and Toxicology

Myoporone, identified in essential oils from Myoporum and Eremophila species, has been studied for its chemical properties and toxicological effects. Blackburne, Park, and Sutherland (1972) resolved the ambiguity around this compound's stereochemistry and found variations in its optical purity. They also noted that while this compound activates ngaione pathology in mice, it is non-toxic to sheep (Blackburne, Park, & Sutherland, 1972).

Pharmacology and Traditional Medicine

This compound has been identified in Myoporum montanum, a plant highly valued in Australian Aboriginal medicine. Zaleta-Pinet et al. (2016) studied the antibacterial and cell growth inhibition activities of compounds extracted from this plant, including this compound, which showed significant antibacterial activity against various pathogens and low cytotoxicity against cancer cell lines (Zaleta-Pinet et al., 2016).

Essential Oils and Furanosesquiterpene Ketones

Metra and Sutherland (1983) explored the presence of this compound in essential oils from Myoporum montanum. They identified this compound as a major compound in the oil, revealing its significance in the composition of essential oils and their potential applications (Metra & Sutherland, 1983).

Properties

CAS No.

19479-15-3

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(4S)-1-(furan-3-yl)-4,8-dimethylnonane-1,6-dione

InChI

InChI=1S/C15H22O3/c1-11(2)8-14(16)9-12(3)4-5-15(17)13-6-7-18-10-13/h6-7,10-12H,4-5,8-9H2,1-3H3/t12-/m0/s1

InChI Key

IUEKVLLAZUXWTL-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CCC(=O)C1=COC=C1)CC(=O)CC(C)C

SMILES

CC(C)CC(=O)CC(C)CCC(=O)C1=COC=C1

Canonical SMILES

CC(C)CC(=O)CC(C)CCC(=O)C1=COC=C1

19479-15-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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